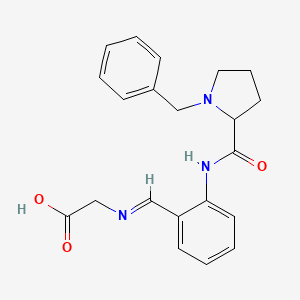![molecular formula C22H20 B14753787 Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene CAS No. 266-71-7](/img/structure/B14753787.png)
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[1640]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where linear precursors are transformed into the bicyclic structure under specific conditions. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents that facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, which allow for the efficient and consistent production of the compound. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
Aplicaciones Científicas De Investigación
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene can be compared with other similar compounds, such as:
Docosa-1,3,5,7,9,11,13,15,17,19,21-undecayne: Another polycyclic compound with a similar structure but different chemical properties.
1,21-Docosadiene: A related compound with a simpler structure and different reactivity.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct chemical and physical properties that are not found in its analogs .
Propiedades
Número CAS |
266-71-7 |
|---|---|
Fórmula molecular |
C22H20 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C22H20/c1-2-4-6-8-10-12-14-18-22-20-16-15-19-21(22)17-13-11-9-7-5-3-1/h1-20H |
Clave InChI |
AXTHLVDCSAHGQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=CC=CC=CC=C2C=CC=CC2=CC=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


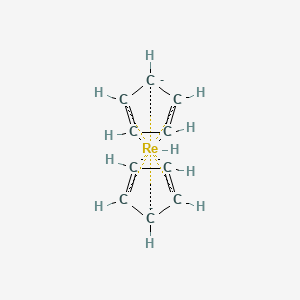
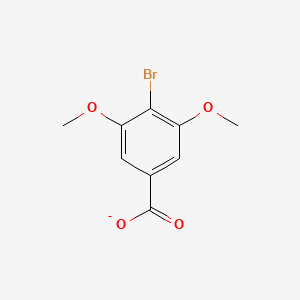
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
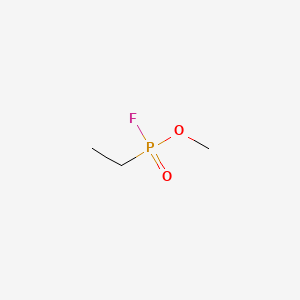
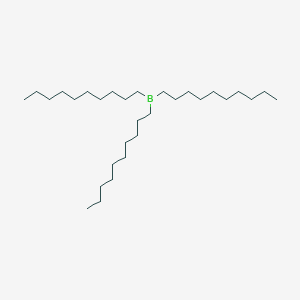
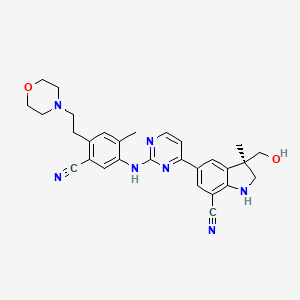
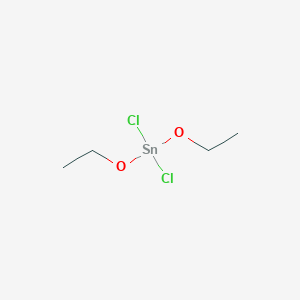
![(2-Benzylphenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B14753746.png)

![1-[3-(trifluoromethyl)anilino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14753761.png)



